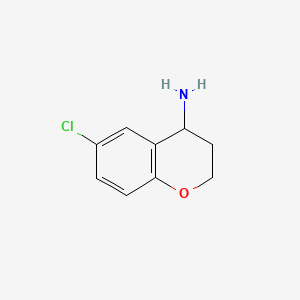

6-Chloro-chroman-4-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNYSHJWHCTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585684 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765880-61-3 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-chroman-4-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and plausible biological activities of the heterocyclic compound 6-Chloro-chroman-4-ylamine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, information has been aggregated from various chemical supplier databases. The compound is most commonly available as its hydrochloride salt, which typically enhances solubility and stability.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 765880-61-3[1][2][3][4][5][6] | 765880-61-3[2] |

| Molecular Formula | C₉H₁₀ClNO[1][3] | C₉H₁₁Cl₂NO |

| Molecular Weight | 183.63 g/mol [1] | 220.10 g/mol [2] |

| Appearance | Not specified | Not specified |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[7] | Not specified |

Synthesis and Experimental Protocols

Inferred Synthetic Pathway

Caption: Inferred synthetic workflow for this compound.

Detailed Methodologies (Inferred)

Step 1: Synthesis of 6-Chloro-chroman-4-one (Intermediate)

This step is based on the general synthesis of chroman-4-ones. The synthesis of 7-hydroxychroman-4-one has been described and involves the reaction of resorcinol with 3-bromopropionic acid in the presence of a strong acid, followed by intramolecular cyclization with a base[8]. A similar approach can be envisioned starting from 4-chlorophenol.

-

Reaction: Friedel-Crafts acylation of 4-chlorophenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one. This is followed by an intramolecular Williamson ether synthesis using a base (e.g., potassium carbonate) to cyclize the intermediate to 6-chloro-chroman-4-one.

Step 2: Synthesis of this compound

The conversion of the chroman-4-one to the corresponding 4-amino derivative is typically achieved through reductive amination.

-

Reaction: 6-Chloro-chroman-4-one is reacted with an ammonia source, such as ammonia or ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This reaction proceeds via the formation of an intermediate imine which is then reduced to the primary amine.

Biological and Pharmacological Properties

Direct pharmacological studies on this compound are scarce in publicly accessible literature. However, the broader class of chroman derivatives has been investigated for a variety of biological activities.

Established Activities of Chroman Derivatives

The chroman scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds. Research has demonstrated that chroman and chroman-4-one derivatives possess a range of pharmacological properties, including:

-

Antimicrobial Activity: Various substituted chroman-4-ones have shown activity against a range of bacteria and fungi[9][10].

-

Anticancer and Anti-inflammatory Properties: The chroman-4-one core is present in many natural and synthetic compounds exhibiting anticancer and anti-inflammatory effects[8].

Potential as a Serotonin Receptor Modulator

There is an indication from a chemical supplier that this compound hydrochloride has been explored in studies related to serotonin receptor modulation . While the primary research supporting this claim has not been identified, it provides a significant lead for future investigation. Serotonin (5-HT) receptors are a major target class in the development of drugs for central nervous system disorders.

Given this lead, a hypothetical signaling pathway involving a G-protein coupled serotonin receptor is presented below. This diagram illustrates a potential mechanism through which this compound, as a hypothetical antagonist, could exert its effects.

Caption: Hypothetical signaling pathway of this compound as a serotonin receptor antagonist.

Future Directions

The information available on this compound suggests a compound with potential for further investigation, particularly in the area of neuropharmacology. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full characterization of the physicochemical properties of both the free base and its hydrochloride salt.

-

Pharmacological Profiling: A comprehensive screening of this compound against a panel of serotonin receptors to validate the claim of its modulatory activity. This should include binding affinity studies (e.g., Kᵢ determination) and functional assays to determine whether it acts as an agonist, antagonist, or allosteric modulator.

-

Broader Biological Screening: Evaluation of the compound for other potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects, based on the known properties of the chroman scaffold.

-

In Vivo Studies: Should in vitro studies reveal significant activity, subsequent in vivo studies in relevant animal models would be warranted to assess its pharmacokinetic properties, efficacy, and safety.

This technical guide serves as a starting point for researchers interested in this compound. While significant gaps in the literature exist, the available information points towards a molecule of interest for the development of novel therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. This compound (CAS/ID No. 765880-61-3) | Reagentia [reagentia.eu]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound|CAS 765880-61-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 7. 765880-61-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. mdpi.com [mdpi.com]

- 9. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis of 6-Chloro-chroman-4-ylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-chroman-4-ylamine hydrochloride is a substituted chroman derivative of interest in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in a variety of biologically active compounds. The synthesis of this specific amine hydrochloride salt is crucial for its subsequent use in research and development. This guide details two primary synthetic strategies starting from the commercially available 6-chlorochroman-4-one.

Starting Material: 6-Chlorochroman-4-one

Both proposed synthetic pathways utilize 6-chlorochroman-4-one as the key starting material. This compound is readily accessible through commercial suppliers or can be synthesized in the laboratory, typically via an intramolecular Friedel-Crafts cyclization of 3-(4-chlorophenoxy)propanoic acid.

Proposed Synthetic Pathways

Two principal and chemically sound pathways for the synthesis of this compound hydrochloride are presented:

-

Pathway A: One-Pot Reductive Amination

-

Pathway B: Oximation Followed by Reduction

Pathway A: Reductive Amination of 6-Chlorochroman-4-one

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds in a single operational step. This process involves the in situ formation of an imine from 6-chlorochroman-4-one and an ammonia source, which is then immediately reduced to the target primary amine.

Experimental Protocol (General)

-

Imine Formation: To a solution of 6-chlorochroman-4-one in a suitable alcoholic solvent such as methanol or ethanol, an ammonia source is added. Common ammonia sources include ammonium acetate, ammonium chloride in the presence of a base, or a saturated solution of ammonia in methanol. The mixture is stirred, and gentle heating may be applied to promote the formation of the imine intermediate.

-

Reduction: Once imine formation is initiated, a reducing agent is introduced to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents for this transformation due to their selectivity for the protonated imine over the ketone. The reaction is typically allowed to proceed at room temperature for several hours to overnight, with progress monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched, typically with water or a dilute aqueous acid. The aqueous layer is then basified to a pH > 10 with an aqueous base (e.g., NaOH) to ensure the amine is in its free base form. The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Salt Formation: The crude this compound is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Data (Estimated)

The following table summarizes the anticipated quantitative data for this pathway, based on typical yields for reductive amination of substituted ketones.

| Parameter | Estimated Value |

| Yield | 45-75% |

| Purity (after salt formation) | >98% |

Pathway B: Reduction of 6-Chlorochroman-4-one Oxime

This alternative, two-step approach involves the initial conversion of the ketone to its corresponding oxime, which is then subsequently reduced to the desired primary amine.

Experimental Protocol (General)

Step 1: Synthesis of 6-Chlorochroman-4-one Oxime

-

6-Chlorochroman-4-one is dissolved in a protic solvent, typically ethanol or a mixture of ethanol and water.

-

To this solution, hydroxylamine hydrochloride is added, followed by a base such as sodium acetate, pyridine, or sodium hydroxide to liberate free hydroxylamine.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 1 to 4 hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure. The product is then precipitated by the addition of water, collected by filtration, washed with water, and dried.

Step 2: Reduction of 6-Chlorochroman-4-one Oxime

-

The dried 6-chlorochroman-4-one oxime is dissolved in a suitable solvent. For catalytic hydrogenation, ethanol or acetic acid is commonly used. For metal hydride reductions, an ethereal solvent such as tetrahydrofuran (THF) is preferred.

-

A reducing agent is added. Several methods can be employed for the reduction of the oxime:

-

Catalytic Hydrogenation: The oxime solution is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Metal Hydride Reduction: A strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise to a solution of the oxime in an anhydrous ether at reduced temperature (e.g., 0 °C), followed by stirring at room temperature or gentle reflux.

-

-

Work-up and Isolation: The work-up procedure is dependent on the method of reduction.

-

For catalytic hydrogenation, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated.

-

For LiAlH₄ reduction, the reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup). The resulting solids are filtered off, and the filtrate is concentrated.

-

-

Salt Formation: The resulting crude this compound is converted to its hydrochloride salt as described in Pathway A.

Quantitative Data (Estimated)

The yields for both steps in this pathway are generally high.

| Step | Parameter | Estimated Value |

| 1. Oximation | Yield | 85-95% |

| 2. Oxime Reduction | Yield | 70-90% |

| Overall Yield | 60-85% | |

| Purity (after salt formation) | >98% |

Visualizations of Synthetic Pathways

Caption: Reductive amination of 6-chlorochroman-4-one.

Caption: Synthesis via oximation and subsequent reduction.

CAS number and molecular weight of 6-Chloro-chroman-4-ylamine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-chroman-4-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential synthetic approaches, and known biological activities based on available scientific literature.

Core Compound Data

Quantitative data for this compound and its hydrochloride salt are summarized below. The hydrochloride salt is a common form for handling and formulation purposes.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 765880-61-3[1][2][3] | 765880-61-3[4][5] |

| Molecular Formula | C₉H₁₀ClNO[1][2][3] | C₉H₁₀ClNO·HCl[4][5] |

| Molecular Weight | 183.64 g/mol [1] | 220.10 g/mol [5] |

| Synonyms | (4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine | Not Applicable |

Synthesis and Experimental Protocols

A plausible synthetic route may start from a substituted phenol, proceeding through a chromanone intermediate, followed by reductive amination to yield the final amine.

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol: Reductive Amination of a Chromanone

This protocol outlines a general procedure for the reductive amination of a ketone, a key step in the proposed synthesis of this compound from its corresponding chromanone.

Materials:

-

6-Chloro-chroman-4-one (starting material)

-

Ammonia source (e.g., ammonia in methanol, ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve 6-Chloro-chroman-4-one in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the ammonia source to the solution and stir for a period to facilitate imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent portion-wise, maintaining the cool temperature.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by adding the quenching solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity and Potential Applications

The chromane and chromanone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. While specific biological data for this compound is limited in publicly accessible literature, the broader class of chromane derivatives has been associated with a range of pharmacological activities.

-

Antimicrobial Properties: Various chromanone derivatives have demonstrated activity against pathogenic microorganisms, including bacteria and fungi. The presence of a chloro group on the aromatic ring can, in some cases, enhance this activity.

-

Antioxidant and Anti-inflammatory Effects: The chromane ring is a core component of Vitamin E (α-tocopherol), a well-known antioxidant. Synthetic chromane derivatives are often investigated for their potential to scavenge free radicals and modulate inflammatory pathways.

-

Anticancer Potential: Certain chroman-4-one analogs have shown cytotoxic activity against various cancer cell lines, making this scaffold a point of interest for the development of new anticancer agents.

-

Central Nervous System (CNS) Activity: The chroman structure is found in compounds with neuroprotective properties. Derivatives are explored for their potential in treating neurological disorders.

The amine functional group at the 4-position of this compound provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential biological activities associated with the chroman scaffold.

This document serves as a foundational guide for professionals engaged in research and development. Further experimental investigation is required to fully elucidate the synthetic pathways, biological activities, and therapeutic potential of this compound.

References

The Expanding Therapeutic Potential of Chroman Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a core heterocyclic structure found in a multitude of natural and synthetic compounds, has emerged as a privileged motif in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the significant biological activities of chroman derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of implicated signaling pathways to facilitate further research and drug development in this dynamic field.

Anticancer Activity of Chroman Derivatives

Chroman derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The anticancer efficacy of various chroman derivatives has been quantified through in vitro assays, with IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values serving as key metrics of potency. A summary of these findings is presented below.

| Derivative Class | Compound | Cancer Cell Line | Activity (µM) | Reference |

| Chroman-4-ones | 6,8-dibromo-2-pentylchroman-4-one | - | IC50: 1.5 (SIRT2 inhibition) | [1] |

| Compound 6i | MCF-7 (Breast) | GI50: 34.7 | [2] | |

| Spirocyclic Chromanes | Compound B16 | 22Rv1 (Prostate) | IC50: 0.096 | |

| Chroman Carboxamides | Compound 4s | A549 (Lung) | IC50: 0.578 | |

| H1975 (Lung) | IC50: 1.005 | |||

| HCT116 (Colon) | IC50: 0.680 | |||

| H7901 (Gastric) | IC50: 1.406 | |||

| 3-Benzylidene Chroman-4-ones | Compound 21 | T47D (Breast) | IC50 < 9.3 | |

| Compound 22 | - | IC50 < 3.86 µg/mL | ||

| Chromene Derivatives | Derivative 2 | HT-29 (Colon) | More active than doxorubicin | [3] |

| Derivative 5 | HepG-2 (Liver) | More active than doxorubicin | [3] |

Key Experimental Protocols for Anticancer Activity Assessment

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of the chroman derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5 hours at 37°C.[4]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO:Ethanol in a 1:2 ratio) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm is used for background correction.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Protocol:

-

Cell Treatment: Treat cells with the chroman derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]

-

Signaling Pathways in Anticancer Activity

SIRT2 Inhibition Pathway

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][6][7][8] SIRT2 is implicated in cell cycle regulation and tumorigenesis, making it an attractive target for cancer therapy.[1][9] Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which disrupts microtubule dynamics and induces cell cycle arrest and apoptosis.[1][9]

Anti-inflammatory Activity of Chroman Derivatives

Chroman derivatives have demonstrated notable anti-inflammatory properties, primarily through the modulation of inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

| Derivative | Assay | Result | Reference |

| Centchroman | Carrageenin-induced edema (rat) | Significant inhibition | [7] |

| Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide) | Inhibition of TNF-α-induced ICAM-1 expression | Most potent compound in the series |

Key Experimental Protocol for Anti-inflammatory Activity Assessment

Inhibition of TNF-α-induced ICAM-1 Expression

This cell-based assay evaluates the ability of a compound to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in the inflammatory response, on endothelial cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).

-

Principle: TNF-α induces the expression of ICAM-1 on endothelial cells, which facilitates the adhesion and transmigration of leukocytes to sites of inflammation. Anti-inflammatory compounds can suppress this expression.

-

Protocol:

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the chroman derivative for a specified time.

-

TNF-α Stimulation: Stimulate the cells with TNF-α to induce ICAM-1 expression.

-

Cell Lysis and ELISA: Lyse the cells and quantify the expression of ICAM-1 using a cell-based ELISA.

-

Data Analysis: Determine the concentration-dependent inhibition of ICAM-1 expression and calculate the IC50 value.

-

Signaling Pathway in Anti-inflammatory Activity

NF-κB Signaling Pathway

The anti-inflammatory effects of some chromene derivatives are attributed to the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules like ICAM-1.

Antioxidant Activity of Chroman Derivatives

The chroman ring system, particularly the chromanol variant with a hydroxyl group on the heterocyclic ring, is a well-established antioxidant scaffold. This activity is primarily due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to quench free radicals.

Quantitative Antioxidant Activity Data

| Assay | Derivative Class | Activity | Reference |

| ABTS Radical Scavenging | Chroman-6-ol derivative | IC50: 8.9 ± 0.7 µg/mL | [11] |

| ORAC | Various chromone derivatives | Significant ORAC values | |

| FRAP | Various chromone derivatives | Varied Trolox equivalent values |

Key Experimental Protocols for Antioxidant Activity Assessment

1. ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable radical cation, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).[11][12][13][14]

-

Principle: The pre-formed ABTS radical cation has a characteristic blue-green color, which decreases upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

-

Protocol:

-

ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[11]

-

Sample Reaction: Add a small volume of the chroman derivative solution to the diluted ABTS•+ solution.

-

Absorbance Measurement: After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.[11]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

2. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals.[15][16][17][18][19]

-

Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated from a radical initiator (e.g., AAPH), leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, and the fluorescence decay is monitored over time.

-

Protocol:

-

Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and a Trolox standard.

-

Assay Setup: In a 96-well black microplate, add the fluorescein working solution and the chroman derivative sample or Trolox standard. Incubate at 37°C.[15]

-

Reaction Initiation: Add the AAPH solution to initiate the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically over a period of 60-90 minutes.[15]

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay and compare it to the Trolox standard curve to determine the ORAC value in Trolox Equivalents.

-

Experimental Workflow for Antioxidant Assays

Antimicrobial Activity of Chroman Derivatives

Chroman derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[20][21] Their mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell membranes, and interference with DNA replication.[21][22]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Chroman-4-ones | Compound 20 | S. epidermidis | 128 | [20] |

| Compound 21 | Various bacteria | 128 | [20] | |

| Spiropyrrolidines with Thiochroman-4-one | Compounds 4a-d | B. subtilis, S. epidermis | 32 | |

| Compound 4d | C. krusei, C. glabrata | 32 |

Key Experimental Protocol for Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

-

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the chroman derivative in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

-

Neuroprotective Effects of Chroman Derivatives

Recent studies have highlighted the neuroprotective potential of chroman derivatives, particularly in the context of oxidative stress-induced neuronal damage, which is implicated in various neurodegenerative diseases.[23][24]

Signaling Pathway in Neuroprotection

ERK-CREB Signaling Pathway

Some chromene derivatives exert their neuroprotective effects by enhancing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the subsequent phosphorylation of cAMP Response Element-Binding protein (CREB).[23] The ERK-CREB signaling pathway is crucial for neuronal survival, plasticity, and protection against excitotoxicity and oxidative stress.

Conclusion

The chroman scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities of chroman derivatives, supported by a growing body of quantitative data, underscore their potential to address a wide range of diseases. This technical guide provides a foundational resource for researchers in the field, offering a consolidated view of the current state of knowledge, standardized experimental protocols, and insights into the molecular mechanisms of action. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the therapeutic promise of chroman derivatives into clinical applications.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static.igem.wiki [static.igem.wiki]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sirtuin 2 inhibition modulates chromatin landscapes genome-wide to induce senescence in ATRX-deficient malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 11. benchchem.com [benchchem.com]

- 12. ijraset.com [ijraset.com]

- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scribd.com [scribd.com]

- 16. mdpi.com [mdpi.com]

- 17. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kamiyabiomedical.com [kamiyabiomedical.com]

- 19. agilent.com [agilent.com]

- 20. mdpi.com [mdpi.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. ajrconline.org [ajrconline.org]

- 23. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action for 6-Chloro-chroman-4-ylamine: A Review of Available Information

Despite a comprehensive search of publicly available scientific literature, specific data on the mechanism of action, biological targets, and signaling pathways of 6-Chloro-chroman-4-ylamine remains elusive. This technical guide, therefore, addresses the broader class of chromane amines, providing a context for the potential activities of this specific compound based on research into structurally related molecules.

Currently, the scientific record contains no detailed studies elucidating the specific biological functions of this compound. Available information is primarily limited to its classification as a bioactive small molecule and its availability from commercial chemical suppliers.

This guide will synthesize the known biological activities of the chromane scaffold and related amine derivatives to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this and similar compounds.

The Chromane Scaffold: A Foundation for Diverse Bioactivity

The chromane ring system is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide array of biological effects. Research has demonstrated that molecules incorporating the chromane scaffold can possess antiviral, antitumor, antimicrobial, and central nervous system activities. This broad spectrum of activity underscores the potential of chromane derivatives as a promising starting point for drug discovery.

Potential Therapeutic Applications of Chromane Amines

While specific data for this compound is unavailable, studies on analogous compounds, such as 6-Methyl-Chroman-4-ylamine, suggest potential applications in neuropharmacology and oncology. The amine functional group often plays a crucial role in the interaction of small molecules with biological targets, such as receptors and enzymes.

For instance, research into other chromane derivatives has pointed towards activities relevant to neurodegenerative diseases. These studies often focus on the inhibition of enzymes or the modulation of receptors within the central nervous system.

General Experimental Approaches for Elucidating Mechanism of Action

To investigate the mechanism of action for a novel compound like this compound, a structured experimental workflow would be necessary. The following outlines a general approach that could be adapted for this purpose.

Initial Screening and Target Identification

A logical first step would involve broad screening against panels of known biological targets to identify potential interactions. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

Elucidating Signaling Pathways

Once a primary target or a set of targets is identified, subsequent experiments would focus on delineating the downstream signaling pathways affected by the compound. This typically involves techniques such as Western blotting to assess changes in protein phosphorylation, reporter gene assays to measure transcriptional activation, and measurements of second messenger levels (e.g., cAMP, calcium).

The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel compound.

Conclusion

While a detailed technical guide on the mechanism of action of this compound cannot be provided due to the absence of specific research, the broader family of chromane amines holds significant therapeutic potential. The diverse biological activities associated with the chromane scaffold suggest that this compound could be a valuable subject for future investigation. The experimental approaches outlined in this guide provide a roadmap for researchers to begin to unravel the specific biological functions of this and other novel chromane derivatives. Further research is imperative to determine its specific molecular targets and cellular effects, which will be crucial for any potential drug development efforts.

Therapeutic Targets for Chroman-4-ylamine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide primarily summarizes research on chroman-4-one derivatives due to a scarcity of publicly available data specifically on chroman-4-ylamine compounds. Given the close structural relationship between these two scaffolds, the therapeutic targets and biological activities of chroman-4-one derivatives serve as a strong predictive basis for the potential applications of chroman-4-ylamine compounds. Further experimental validation on chroman-4-ylamine analogues is warranted.

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This guide delves into the key therapeutic targets of chroman-4-ylamine derivatives, drawing insights from the extensive research conducted on the closely related chroman-4-one analogues. The potential therapeutic applications of these compounds span across neurodegenerative diseases, cancer, and infectious diseases.

Key Therapeutic Targets and Quantitative Data

Chroman-4-ylamine derivatives are being investigated for their inhibitory activity against several key enzymes and their potential as anticancer and antifungal agents. The following tables summarize the quantitative data for the biological activities of representative chroman-4-one compounds, which suggest promising avenues for the development of chroman-4-ylamine-based therapeutics.

Sirtuin 2 (SIRT2) Inhibition

SIRT2, a class III histone deacetylase, is a promising target for neurodegenerative diseases and cancer.[1][2][3] Chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[1][2][3]

| Compound ID | Modifications | SIRT2 IC50 (µM) | Selectivity vs SIRT1 & SIRT3 | Reference |

| 1 | 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High | [1][2] |

| 2 | 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | High | [4] |

| 3 | (-)-8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 | High | [4] |

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.[5] Chromone and chroman-4-one derivatives have shown potent MAO-B inhibitory activity.[5][6]

| Compound Class | Modifications | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Reference |

| Chroman-4-one derivative | 5-hydroxy-2-methyl-chroman-4-one | 3.23 | 13.97 | [6] |

| Chromone derivative | N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 0.017 | >10 | [7] |

| Chromone derivative | N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide | 0.031 | >10 | [7] |

| Chromone derivative | N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | 0.055 | >10 | [7] |

Anticancer Activity

The cytotoxic effects of chroman-4-one derivatives have been evaluated against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 4-Substituted 5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 7.45 - 8.80 | [9] |

Antifungal Activity

Chroman-4-one derivatives have demonstrated activity against pathogenic fungi, notably Candida species.[10][11][12][13] Potential molecular targets in Candida albicans include HOG1 kinase and Fructose-1,6-bisphosphate aldolase (FBA1).[10][11][12]

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| (E)-benzylidene-chroman-4-one | Candida albicans | 62.5 - 1000 | [14] |

| Chromone-3-carbonitriles | Candida albicans | 5 - 50 | [13] |

| 7-Hydroxychroman-4-one | Candida albicans | 64 | [10] |

| 7-Methoxychroman-4-one | Candida albicans | 64 | [10] |

| (E)-3-((3-methoxyphenyl)methylene)-7-methoxychroman-4-one | Candida albicans | 32 | [10] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of chroman-4-ylamine derivatives are mediated through their interaction with specific signaling pathways.

SIRT2 Inhibition Pathway

Inhibition of SIRT2 by chroman-4-one derivatives can lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.

MAO-B Inhibition in Dopamine Metabolism

By inhibiting MAO-B, chroman-4-ylamine derivatives can increase the levels of dopamine in the brain, which is a key therapeutic strategy in Parkinson's disease.

Antifungal Mechanism via HOG1 Pathway Inhibition

In Candida albicans, the High Osmolarity Glycerol (HOG) pathway is crucial for stress adaptation and virulence. Chroman-4-one derivatives are suggested to target HOG1 kinase, a key component of this pathway.[11][15][16][17][18][19]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Sirtuin 2 (SIRT2) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.[4][20]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Developer solution (containing a protease to cleave the deacetylated product)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add assay buffer, test compound, and SIRT2 enzyme.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Development: Stop the reaction by adding the developer solution.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay determines the inhibitory effect of compounds on MAO-B activity by measuring the production of hydrogen peroxide.[21][22][23]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine or tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., sodium phosphate buffer, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds. Pre-incubate the MAO-B enzyme with the test compounds in the assay buffer.

-

Reaction Initiation: Start the reaction by adding the MAO-B substrate, Amplex Red, and HRP mixture.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 530-560 nm, Em: 590 nm) over time.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time curve. Calculate the percent inhibition and IC50 values.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[10]

Materials:

-

Fungal strains (Candida spp.)

-

RPMI-1640 medium

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. benchchem.com [benchchem.com]

- 5. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa | MDPI [mdpi.com]

- 7. Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The HOG MAPK pathway in Candida albicans: more than an osmosensing pathway | Semantic Scholar [semanticscholar.org]

- 17. docta.ucm.es [docta.ucm.es]

- 18. mdpi.com [mdpi.com]

- 19. The Hog1 MAP Kinase Promotes the Recovery from Cell Cycle Arrest Induced by Hydrogen Peroxide in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. journaljpri.com [journaljpri.com]

- 22. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. broadpharm.com [broadpharm.com]

- 27. protocols.io [protocols.io]

Pharmacological Profiling of Substituted Chroman Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman amine scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its core, a bicyclic structure fusing a benzene ring with a tetrahydropyran ring containing a strategically placed amine, serves as a versatile building block for developing novel therapeutic agents.[2] These compounds are particularly investigated for targeting the neurological and cardiovascular systems.[2] Derivatives of the chroman scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a focal point in drug discovery and design.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological profiling of substituted chroman amines, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Pharmacological Targets and Therapeutic Potential

Substituted chroman amines and their close chemical relatives, such as chroman-4-ones, interact with a variety of biological targets, indicating their potential across several therapeutic areas.

-

Neurological Disorders: A significant area of investigation involves the interaction of chroman derivatives with serotonin receptors, particularly the 5-HT1A receptor, and the serotonin transporter.[2][3][6] This dual affinity suggests potential for developing antidepressant and anxiolytic agents.[3] Furthermore, some derivatives have shown neuroprotective effects, highlighting their relevance in research for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][7]

-

Aging-Related Diseases: Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular processes related to aging and neurodegeneration.[7][8] Inhibition of SIRT2 is also being explored as a strategy for cancer therapy.[7]

-

Inflammation and Allergic Reactions: Chromone derivatives, which share the core chroman structure, have been reported to possess antiallergic, antihistaminic, and bronchodilatory activities.[9][10]

-

Cancer: Various chroman and chromone derivatives have been evaluated for their antiproliferative and antitumor activities.[5][11] For instance, certain chromen-4-one derivatives have been shown to downregulate pro-inflammatory genes like TNF-α and VEGF, which are crucial in the initiation of hepatocellular carcinoma.[5]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various substituted chroman derivatives, providing a basis for structure-activity relationship (SAR) analysis and comparison.

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substituents | Target | IC50 (µM) | Selectivity |

| rac-1a | 8-bromo-6-chloro-2-pentyl | SIRT2 | 4.5 | Selective over SIRT1 & SIRT3 (<10% inhibition at 200 µM)[7][12] |

| (-)-1a | (S)-8-bromo-6-chloro-2-pentyl | SIRT2 | 1.5 | Not specified |

| (+)-1a | (R)-8-bromo-6-chloro-2-pentyl | SIRT2 | 4.5 | Not specified |

| 1k | 6,8-dibromo-2-propyl | SIRT2 | 10.6 | Not specified |

| Not Specified | 6,8-dibromo-2-pentyl | SIRT2 | 1.5 | High selectivity toward SIRT2 over SIRT1 and SIRT3[8] |

Data sourced from studies on chroman-4-one scaffolds, which are key precursors and analogues to chroman amines.[7][12]

Table 2: Receptor Binding Affinity of Lactam-Fused Chroman Amine Derivatives

| Compound | Target | Activity |

| 45 | 5-HT1A | Antagonist |

| 53 | 5-HT1A | Antagonist |

Data from a study on lactam-fused chroman derivatives demonstrating affinity for both the 5-HT1A receptor and the serotonin transporter.[6]

Key Experimental Protocols

Reproducibility is paramount in pharmacological research. This section details the methodologies for key in vitro assays used to characterize substituted chroman amines.

SIRT2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the deacetylase activity of the SIRT2 enzyme.[13]

-

Principle: The assay measures the deacetylation of a fluorescently labeled peptide substrate by the SIRT2 enzyme.[13] In the presence of an inhibitor, the rate of deacetylation decreases, resulting in a reduced fluorescent signal.

-

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53)[13]

-

NAD+ (co-substrate)

-

Assay Buffer

-

Developer solution

-

96-well black plates

-

Fluorescence microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds (substituted chroman amines) in assay buffer. Prepare solutions of SIRT2 enzyme, substrate, and NAD+.

-

Reaction Setup: To the wells of a 96-well plate, add the SIRT2 enzyme and the test compound dilutions (or vehicle control). Allow a brief pre-incubation period (e.g., 5-10 minutes at 37°C).[8]

-

Initiation: Initiate the enzymatic reaction by adding the NAD+ and fluorogenic substrate mixture to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[8]

-

Development: Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for an additional 10 minutes at 37°C, protected from light.[8]

-

Detection: Measure the fluorescence intensity using a microplate reader at appropriate excitation/emission wavelengths (e.g., Ex/Em = 395/541 nm or 360/465 nm).[8][13]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14]

-

In Vitro Antihistaminic Activity Assay

This classic pharmacological preparation is used to assess H1 receptor antagonism.[9]

-

Principle: The contractility of an isolated segment of guinea pig ileum in response to histamine (an H1 agonist) is measured. An antihistaminic compound will inhibit this contraction in a concentration-dependent manner.[1][15]

-

Materials:

-

Guinea pig

-

Tyrode's physiological salt solution

-

Histamine solution (standard agonist)

-

Test compounds (substituted chroman amines)

-

Student Organ Bath with a kymograph or isometric transducer for recording contractions.[15]

-

-

Procedure:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and cleaned of its mesenteric attachments.[1]

-

Mounting: The ileum segment (2-3 cm) is mounted in an organ bath containing Tyrode's solution, maintained at 32-37°C, and aerated with carbogen (95% O2, 5% CO2).[1] One end is fixed, and the other is attached to a lever or transducer to record isotonic or isometric contractions.

-

Equilibration: The tissue is allowed to equilibrate for at least 30 minutes, with regular washing every 10-15 minutes.[15]

-

Histamine Response: A cumulative or non-cumulative concentration-response curve for histamine is established to determine the submaximal concentration (e.g., EC80) to be used for the antagonism study.

-

Inhibition Measurement: The tissue is pre-incubated with a specific concentration of the test chroman amine derivative for a set period before adding the submaximal concentration of histamine.

-

Data Analysis: The inhibition of the histamine-induced contraction is recorded. The procedure is repeated with various concentrations of the test compound to determine its IC50 or pA2 value, which quantifies its antagonist potency.[16]

-

Visualizations: Workflows and Pathways

Synthesis and Characterization Workflow

The development of novel chroman amines follows a structured workflow from initial synthesis to stereochemical confirmation, which is critical for defining its pharmacological properties.[1]

Caption: General workflow for the synthesis and stereochemical analysis of chroman amines.

Pharmacological Profiling Workflow

Once synthesized, compounds undergo a multi-stage screening process to determine their biological activity and drug-like properties.[5]

Caption: A typical workflow for the pharmacological profiling of new chemical entities.

5-HT1A Receptor Signaling Pathway

Chroman amines often target the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that modulates neuronal activity through several downstream pathways.[2][11]

Caption: Canonical inhibitory signaling pathway of the 5-HT1A receptor upon agonist binding.[9][12]

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desensitization of the isolated guinea pig ileum to antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

- 5. Pharmaceutical profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 8. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Antihistaminic activity of pulegone on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]

The Chroman Scaffold: A Historical Journey from Natural Discovery to Therapeutic Innovation

An In-depth Technical Guide on the Core of Chroman-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

The chroman scaffold, a heterocyclic moiety composed of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and its synthetic tractability have made it a cornerstone in the development of numerous therapeutic agents. This technical guide delves into the historical discovery and evolution of chroman-based compounds, from their humble beginnings in natural extracts to their current status as highly sought-after pharmacophores in modern drug discovery.

Early Discoveries: Nature's Blueprint

The story of chroman-based compounds begins with their discovery in nature. For centuries, traditional medicine has utilized plants rich in these compounds for their therapeutic properties.[3] One of the earliest and most significant discoveries was that of Khellin , a furanochromone extracted from the seeds of the plant Ammi visnaga.[3] Initially used in ancient Egyptian folk medicine, Khellin was later found to be an effective treatment for bronchial asthma, which spurred the development of a series of synthetic analogues.[3]

Another pivotal moment in the history of chroman research was the discovery and characterization of Vitamin E , a group of fat-soluble compounds that includes tocopherols and tocotrienols, all of which possess a chroman ring. The recognition of their antioxidant properties and essential role in human health highlighted the therapeutic potential of the chroman scaffold.

These early discoveries of naturally occurring chromans with diverse biological activities laid the foundation for future research and development. Scientists began to understand that the chroman framework could serve as a versatile template for the design of novel therapeutic agents.[1]

The Rise of Synthetic Chromans: From Bench to Bedside

The limited availability and structural complexity of some natural chromans necessitated the development of synthetic routes to access these valuable compounds and their analogues. Over the years, numerous synthetic methodologies have been established, allowing for the creation of diverse libraries of chroman derivatives for biological screening.

A common and efficient method for the synthesis of chroman-4-ones involves the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[4] This approach, often enhanced by microwave irradiation, provides a straightforward route to a wide range of substituted chroman-4-ones.[4]

The ability to synthetically modify the chroman scaffold at various positions has been instrumental in elucidating structure-activity relationships (SAR) and optimizing the pharmacological properties of these compounds.[4]

Therapeutic Applications: A Multifaceted Scaffold

The chroman skeleton is associated with a broad spectrum of biological activities, making it a highly attractive scaffold for drug development.[2][5]

Anticancer Activity

A significant area of research has focused on the anticancer potential of chroman derivatives.[2][6] Numerous studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines.[6][7][8] For instance, certain thiochroman-4-one derivatives have shown potent cytotoxic efficacy.[9] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.[9] Some chroman-based compounds have even progressed to clinical trials as anticancer agents.[6][10]

Antimicrobial and Antifungal Activity

The increasing threat of antimicrobial resistance has fueled the search for new antibacterial and antifungal agents. Chroman-based compounds have emerged as a promising class of antimicrobials.[1][11] Studies have shown that derivatives of chroman-4-one and homoisoflavonoid exhibit activity against a range of pathogenic bacteria and fungi.[11] Structure-activity relationship studies have revealed that the nature and position of substituents on the chroman ring are crucial for their antimicrobial potency.[11]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Chroman derivatives have been investigated for their anti-inflammatory properties.[2] Some 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[9]

Enzyme Inhibition

Chroman-based compounds have been identified as inhibitors of various enzymes. A notable example is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[4][12] Substituted chroman-4-one and chromone derivatives have been shown to be potent and selective SIRT2 inhibitors, with inhibitory concentrations in the low micromolar range.[4][12]

Other Therapeutic Areas

The therapeutic potential of chromans extends to other areas, including:

-

Antiestrogenic activity: Certain chroman derivatives have been developed as pure antiestrogens for potential use in hormone-dependent cancers.[13]

-

Antiepileptic activity: Some chroman derivatives have demonstrated promising antiepileptic activity in preclinical models.[6][7]

-

Antioxidant properties: The inherent antioxidant capacity of the chroman ring, as seen in Vitamin E, is a valuable therapeutic feature.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for various chroman-based compounds, highlighting their biological activities.

Table 1: In Vitro Enzyme Inhibition by Chroman Derivatives

| Compound Class | Target Enzyme | Example Compound | IC50 (µM) | Reference |

| Substituted Chroman-4-ones | SIRT2 | 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | [4] |

| Amino-7,8-dihydro-4H-chromenone derivatives | BChE | 4k | 0.65 ± 0.13 | [12] |

Table 2: Antimicrobial Activity of Chroman-4-One and Homoisoflavonoid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 20 | S. epidermidis | 128 | [11] |

| Compound 21 | Bacteria | 128 | [11] |

Table 3: In Vitro Anticancer Activity of Chroman Derivatives

| Compound | Cell Line | GI50 (µM) | Reference |

| Compound 6i | MCF-7 (Breast Cancer) | 34.7 | [6][7] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the development of chroman-based compounds.

General Synthesis of Chroman-4-ones

This protocol describes a common method for synthesizing substituted chroman-4-ones.[4]

-

Reaction Setup: To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M), add the corresponding aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).

-

Microwave Irradiation: Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

-

Work-up: After cooling, dilute the mixture with dichloromethane (CH2Cl2). Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Purification: Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.

SIRT2 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the SIRT2 enzyme.[12]

-

Principle: The assay measures the deacetylation of a fluorescently labeled peptide substrate by the SIRT2 enzyme.

-

Procedure:

-

Incubate the SIRT2 enzyme with the test compound at various concentrations.

-

Add the fluorescently labeled peptide substrate and NAD+.

-

Allow the deacetylation reaction to proceed for a defined period.

-

Add a developer solution to stop the reaction and generate a fluorescent signal.

-

-

Data Analysis: Measure the fluorescence intensity using a fluorescence plate reader. Calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL).

-

Formazan Solubilization: Incubate the plates for another 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Assay (Microdilution Technique)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]

-

Compound Preparation: Dissolve the compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial Dilution: Prepare two-fold serial dilutions of the compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the World of Chromans

The following diagrams illustrate key concepts in the discovery and development of chroman-based compounds.

Caption: General workflow for the synthesis and biological screening of chroman-4-one derivatives.

Caption: Inhibition of the TLR4/MAPK signaling pathway by a chroman-4-one derivative.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 6-Chloro-chroman-4-ylamine: A Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of 6-chloro-chroman-4-ylamine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic analysis. Detailed experimental protocols are also provided to guide researchers in acquiring and interpreting spectral data.

Predicted Spectroscopic Data

The structural features of this compound, including the chlorinated aromatic ring, the chiral center at C4, and the amine group, will give rise to a distinct set of signals in both NMR and mass spectra. The following tables summarize the anticipated data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H5 | ~7.20 | d | ~2.5 | 1H |

| H7 | ~7.10 | dd | ~8.5, 2.5 | 1H |

| H8 | ~6.80 | d | ~8.5 | 1H |

| H4 (CH-NH₂) | ~4.10 | t | ~6.0 | 1H |

| H2 (O-CH₂) | ~4.25 (1H), ~4.15 (1H) | m | - | 2H |

| H3 (CH₂) | ~2.20 (1H), ~1.95 (1H) | m | - | 2H |

| NH₂ | ~1.60 | br s | - | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (O-CH₂) | ~65.0 |

| C3 (CH₂) | ~30.0 |

| C4 (CH-NH₂) | ~48.0 |

| C4a | ~122.0 |

| C5 | ~129.0 |

| C6 | ~128.0 |

| C7 | ~125.0 |

| C8 | ~118.0 |

| C8a | ~153.0 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment Ion | Notes |